2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-7-6-11(9-15(13)21-3)12-10-18-8-4-5-14(20-2)16(18)17-12/h4-10H,1-3H3 |
InChI Key |
JMBDXQTUQIFXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by heating to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key analogues differ in substituent type and position, impacting molecular weight, polarity, and solubility:
Key Observations :
- 8-Methoxy vs.
- Positional Isomerism : 7-CH₃ substitution (Ev16) introduces steric hindrance distinct from 8-OCH₃, possibly altering binding interactions in biological targets .
Antiproliferative Activity
- 6-(1,2,3,6-THP) Analogues (Ev10,15) : These derivatives demonstrate potent antiproliferative effects against cancer cell lines (IC₅₀ = 0.5–5 µM), attributed to the tetrahydropyridine moiety enhancing interactions with kinase targets .
- 8-Amino Derivatives (Ev9): Compound 38 (8-amino-2-(3,4-OCH₃)-6-carboxamide) shows moderate activity (IC₅₀ ~10 µM), suggesting that 8-OCH₃ in the target may offer different pharmacokinetic profiles .
Solubility and Pharmacokinetics
- Methoxy Groups : The 3,4-dimethoxyphenyl group is a common pharmacophore, balancing lipophilicity and solubility. The 8-OCH₃ in the target may further enhance solubility compared to 8-CH₃ analogues .
- Polar Substituents : Compounds with hydrophilic groups (e.g., 8-NH₂) often exhibit higher clearance rates in vivo, whereas methoxy groups may prolong half-life due to slower metabolism .
Biological Activity
2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its potential therapeutic applications and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core with methoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 296.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 725253-28-1 |
Anticholinesterase Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have demonstrated inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 0.2 to 50 µM, suggesting that this compound may also possess this activity .
Antiviral and Antibacterial Properties
Imidazo[1,2-a]pyridine derivatives have shown promising antiviral and antibacterial effects. They are believed to interfere with viral replication and bacterial growth through various mechanisms, including disruption of nucleic acid synthesis and inhibition of essential enzymes .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are notable as well. Similar derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives. For example:
- Study on AChE Inhibition : A series of new derivatives were synthesized and evaluated for their AChE inhibition activities using Ellman's colorimetric test. Results indicated that certain derivatives showed strong inhibitory effects comparable to established inhibitors .
- Antimicrobial Activity Evaluation : A study assessed the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives against a range of bacterial strains. The findings revealed several compounds with effective antibacterial properties, suggesting potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. Key steps include:
- Step 1 : Bromination of 3,4-dimethoxyacetophenone to generate α-bromo intermediates.
- Step 2 : Cyclization with 8-methoxy-2-aminopyridine under reflux in ethanol or acetonitrile .
- Optimization : Yields improve with inert atmospheres (N₂ or Ar) and controlled heating (70–90°C). Microwave-assisted synthesis reduces reaction time (30–60 min vs. 12–24 hrs conventional) .
Q. How is the antiproliferative activity of this compound evaluated in vitro, and what are benchmark IC₅₀ values?
- Experimental Design :
- Cell Lines : MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells are standard models. Normal cell lines (e.g., HEK293) serve as controls .
- Assays : MTT or SRB assays after 48–72 hr exposure. IC₅₀ values for the parent compound range from 8.2–12.5 μM in cancer cells vs. >50 μM in normal cells, indicating selectivity .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioavailability while retaining antiproliferative efficacy?
- SAR Insights :
- Substitution at Position 6 : Introducing a tetrahydropyridinyl group (e.g., 6-(1,2,3,6-tetrahydropyridin-4-yl)) improves solubility (logP reduced from 3.1 to 2.4) and potency (IC₅₀ = 5.8 μM in MCF-7) .
- Methoxy Optimization : Replacing 8-methoxy with trifluoromethyl retains activity (IC₅₀ = 9.1 μM) but increases metabolic stability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for methoxy) .
Q. How does this compound interact with tubulin or kinase targets, and what mechanistic contradictions exist?
- Target Identification :
- Tubulin Binding : Fluorescence polarization assays show competitive inhibition with colchicine (Kd = 1.2 μM), suggesting microtubule disruption .
- Kinase Inhibition : Screening against 97 kinases reveals moderate activity against CDK2 (IC₅₀ = 14.3 μM) but no effect on EGFR or VEGFR2 .
Q. What in vivo models validate the compound’s efficacy, and what are key toxicity considerations?
- In Vivo Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
